molecular formula C6H13NO . HCl B602072 trans-4-Aminocyclohexanol hydrochloride CAS No. 50910-54-8

trans-4-Aminocyclohexanol hydrochloride

Cat. No. B602072
CAS RN: 50910-54-8
M. Wt: 151.63
InChI Key:
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Description

Trans-4-Aminocyclohexanol hydrochloride is used as a raw material in organic synthesis and is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride .


Synthesis Analysis

The synthesis of trans-4-aminocyclohexanol often starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution. The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol, for example by reaction in an acidic and/or alkaline medium with release of the amino function . It can also react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .


Molecular Structure Analysis

The molecular formula of trans-4-Aminocyclohexanol hydrochloride is C6H14ClNO .


Chemical Reactions Analysis

Trans-4-Aminocyclohexanol hydrochloride has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement .


Physical And Chemical Properties Analysis

The molecular weight of trans-4-Aminocyclohexanol hydrochloride is 151.63 g/mol . The melting point is reported to be 225-227 °C .

Safety and Hazards

Trans-4-Aminocyclohexanol hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trans-4-Aminocyclohexanol hydrochloride is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . It has potential for further exploration in the field of organic synthesis and drug development.

properties

IUPAC Name

4-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTQEVMZBCBOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971668
Record name 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56239-26-0, 50910-54-8
Record name 56239-26-0
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Record name 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
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Record name Cyclohexanol, 4-amino-, hydrochloride (1:1), trans
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Record name (1s,4s)-4-aminocyclohexan-1-ol hydrochloride
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Q & A

Q1: What is the significance of trans-4-aminocyclohexanol hydrochloride in medicinal chemistry?

A1: trans-4-Aminocyclohexanol hydrochloride serves as a crucial building block in synthesizing various pharmaceutical compounds. Notably, it acts as a precursor for synthesizing N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea, a potent metabolite of the anti-cancer drug CCNU (Lomustine). This metabolite exhibits significant activity against murine leukemia L1210, showcasing its potential in cancer therapeutics []. Furthermore, it acts as a starting material for creating N-substituted cyclohex-3-enamines, valuable intermediates in medicinal chemistry [].

Q2: How is trans-4-aminocyclohexanol hydrochloride utilized in materials science?

A2: Researchers leverage trans-4-aminocyclohexanol hydrochloride to synthesize novel benzoxazine monomers, specifically BZ-Cy-OH []. These monomers are further polymerized to create polybenzoxazine (PBZ) nanocomposites, often enhanced by incorporating materials like organo-modified MMT clay (OMMT) or octakis(dimethylsiloxypropylglycidylether) silsesquioxane (OG-POSS). These nanocomposites find applications in various fields due to their enhanced thermal and dielectric properties [].

Q3: Can you illustrate a specific synthetic application of trans-4-aminocyclohexanol hydrochloride?

A3: Absolutely. trans-4-Aminocyclohexanol hydrochloride acts as a starting material in synthesizing Ambroxol Hydrochloride Impurity D []. This synthesis involves reacting trans-4-aminocyclohexanol hydrochloride with 2-amino-3,5-dibromobenzaldehyde using sodium borohydride as a reducing agent. This process highlights the compound's versatility in constructing complex molecules relevant to pharmaceutical research [].

Q4: Are there any studies exploring the structure-property relationships of derivatives derived from trans-4-aminocyclohexanol hydrochloride?

A4: While the provided abstracts don't delve into specific structure-property relationships for trans-4-aminocyclohexanol hydrochloride derivatives, research [] indicates that the N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea metabolite demonstrates higher activity and toxicity compared to the parent CCNU drug. This observation suggests that structural modifications stemming from trans-4-aminocyclohexanol hydrochloride can significantly influence the biological activity of resulting compounds. This area warrants further investigation to establish clear structure-activity relationships.

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